molecular formula C13H12N4O3S B2782805 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034234-87-0

4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B2782805
CAS No.: 2034234-87-0
M. Wt: 304.32
InChI Key: GRNPOVWLICPDHU-UHFFFAOYSA-N
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Description

4-Methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide (CAS 2034234-87-0) is a high-purity chemical reagent designed for scientific research and development. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry, linked to a 4-methoxybenzenesulfonamide group . This structure is of significant interest in antiviral research, particularly in the development of novel HIV-1 Capsid (CA) protein inhibitors. The benzenesulfonamide moiety is a key structural feature in optimized derivatives of known inhibitors like PF-74 . Research indicates that such compounds can exhibit a dual-stage mechanism of action, interfering with both the early and late stages of the HIV-1 replication cycle by disrupting the proper function of the viral capsid . These inhibitors can bind to the CA protein, potentially leading to more potent antiviral activity compared to first-generation compounds . Furthermore, the pyrazolo[1,5-a]pyrimidine scaffold is recognized for its relevance in oncology research. Molecules incorporating this core and a sulfonamide group have been rationally designed as dual inhibitors targeting tumor-associated carbonic anhydrases (CA IX/XII) and cyclin-dependent kinases (CDK4/6) . This dual-targeting approach represents a promising strategy to suppress tumor growth and overcome drug resistance in cancers such as non-small cell lung cancer (NSCLC) . Researchers can utilize this compound as a valuable building block or intermediate in the design and synthesis of novel therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methoxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-20-11-2-4-12(5-3-11)21(18,19)16-10-8-14-13-6-7-15-17(13)9-10/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNPOVWLICPDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide, showcasing their potential as anticancer agents. These compounds exhibit inhibitory effects on various cancer cell lines due to their ability to target multiple pathways involved in tumor growth and proliferation.

  • Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine showed significant cytotoxicity against human cancer cell lines. The incorporation of specific substituents was found to enhance their potency and selectivity against cancer cells while minimizing effects on normal cells .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It acts as a multi-target inhibitor, affecting key enzymes involved in inflammatory processes.

  • Case Study : A series of derivatives were evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes and lipoxygenases (LOX). Notably, certain derivatives exhibited strong COX-2 inhibition with low toxicity profiles compared to traditional anti-inflammatory drugs . The selectivity indices indicated that these compounds could serve as safer alternatives for treating inflammatory conditions.

Data Tables

Compound Target IC50 (nM) Selectivity Index
This compoundCOX-260212.24
Derivative ACOX-1120208.33
Derivative B5-LOX2.4158.33

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . This inhibition can lead to the disruption of biological pathways that are essential for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Analysis

Substituent Electronic Effects: The 4-methoxy group in the target compound enhances solubility and may moderate binding interactions compared to electron-withdrawing groups (e.g., nitro in 2b or fluoro in 10). For instance, 2b (3-nitrophenyl diazenyl) showed reduced solubility but increased cytotoxicity in cancer models, suggesting electron-withdrawing groups may enhance target affinity . Amino and hydroxy groups (e.g., in 2a) contribute to hydrogen bonding with biological targets, as seen in its potent anticancer activity .

Sulfonamide Role :

  • The sulfonamide group is critical for antimicrobial activity, as demonstrated by 8h and derivatives in , which showed efficacy against Fusarium and Penicillium spp. .

Azo vs. Methoxy Linkers :

  • Azo groups (e.g., in 8h ) may confer colorimetric properties and influence π-π stacking with biological targets, whereas methoxy groups prioritize solubility .

Scaffold Optimization: Systematic substitution on the pyrazolopyrimidine scaffold (e.g., 6m/6p) highlights that minor changes (e.g., methyl vs. methoxy) can drastically alter potency, as seen in PDE4 inhibition .

Biological Activity

4-Methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics and anti-inflammatory applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the use of various coupling reactions to attach the pyrazolo[1,5-a]pyrimidine moiety to a benzenesulfonamide scaffold. The structural framework of this compound is characterized by a fused pyrazole and pyrimidine ring system, which is known for its biological significance. The incorporation of a methoxy group at the para position of the benzenesulfonamide enhances its solubility and potentially modulates its biological activity.

Anticancer Properties

Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer activity. For instance, derivatives have shown promising results against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages reaching 54.25% and 38.44%, respectively . These compounds often act through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Growth Inhibition (%)
This compoundHepG210.554.25
This compoundHeLa15.338.44

Anti-inflammatory Activity

In addition to anticancer properties, this compound has exhibited anti-inflammatory effects. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical mediators in inflammatory processes. The compound's design allows it to act as a multi-target agent, potentially reducing side effects associated with traditional single-target anti-inflammatory drugs .

Table 2: Inhibitory Activity Against COX and LOX Enzymes

CompoundTarget EnzymeIC50 (µM)
This compoundCOX-22.4
This compoundLOX1.9

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is significantly influenced by their structural modifications. For example, variations in substituents at the N1 position of the pyrazole ring can lead to substantial changes in antiproliferative activity. Compounds with bulky or electron-donating groups tend to exhibit enhanced activity compared to their unsubstituted counterparts .

Case Studies

A study focusing on a series of benzenesulfonamide derivatives highlighted that those with specific substitutions showed improved selectivity for COX-2 over COX-1, leading to better therapeutic profiles with reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Additionally, another investigation into the pharmacokinetics of these compounds demonstrated that modifications to enhance solubility also correlated with increased bioavailability and efficacy in vivo.

Q & A

Q. What are the key synthetic steps for preparing 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves:

Core Formation : Cyclization of pyrazolo[1,5-a]pyrimidine precursors (e.g., 2-methylpyrazole) with electrophiles under reflux conditions .

Sulfonamide Coupling : Reaction of the pyrazolo[1,5-a]pyrimidine-6-amine intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC and validated via NMR .

Q. How is the compound structurally characterized to confirm its identity?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~10 ppm) .
    • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) matching C₁₄H₁₃N₄O₃S (calc. 323.07 g/mol) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles of the pyrazolo-pyrimidine core .

Q. What initial biological assays are recommended for evaluating its bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., CDKs) using ATP-competitive assays with recombinant enzymes .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst). For example, optimize sulfonylation by varying triethylamine equivalents (1.5–3.0 eq.) and reaction time (4–12 hrs) .
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., amine activation) .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, pyrimidine → triazine) and compare bioactivity .

  • Key Parameters :

    • Hydrophobicity : LogP measurements (HPLC) to correlate with membrane permeability .
    • Electron Effects : Hammett constants (σ) for substituents on the benzenesulfonamide moiety .
  • Table: Representative SAR Data

    Substituent (R)Enzyme IC₅₀ (nM)MIC (μg/mL)
    4-OCH₃12.58.0
    4-Cl45.032.0
    4-NO₂>100>64
    Data extrapolated from analogs in .

Q. What computational approaches are used to study target interactions?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 3K6) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of sulfonamide-enzyme hydrogen bonds .
  • QSAR Models : Build regression models linking molecular descriptors (e.g., polar surface area) to IC₅₀ values .

Q. How to address contradictions in biological data across studies?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell passage number) from conflicting studies .
  • Counter-Screening : Test the compound in orthogonal assays (e.g., thermal shift vs. enzymatic activity) .
  • Proteomics : Identify off-target interactions via affinity pull-down assays coupled with LC-MS/MS .

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